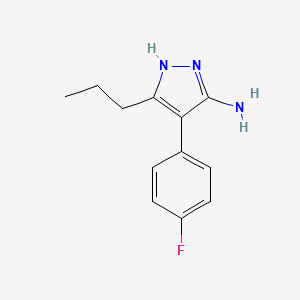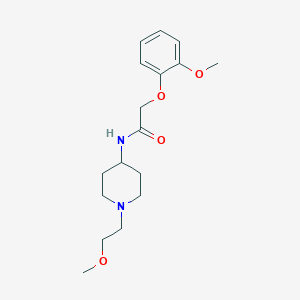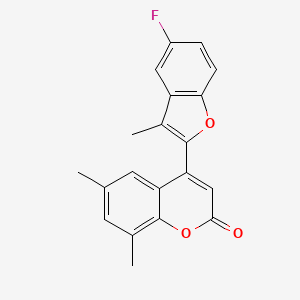
4-(5-Fluoro-3-methyl-1-benzofuran-2-yl)-6,8-dimethylchromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(5-Fluoro-3-methyl-1-benzofuran-2-yl)-6,8-dimethylchromen-2-one” is a complex organic molecule that contains a benzofuran and a chromenone moiety. Benzofuran is a heterocyclic compound, also known as a fused ring system, which consists of a benzene ring fused to a furan ring . Chromenone is a derivative of chromene with a carbonyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzofuran and chromenone rings, along with the fluorine and methyl substituents. The exact structure would depend on the positions of these substituents .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the benzofuran and chromenone moieties, as well as the fluorine and methyl substituents. The carbonyl group in the chromenone moiety could potentially undergo nucleophilic addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase its electronegativity and potentially influence its solubility .Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis :
- The study by Choi et al. (2010) on a similar compound, 2-(4-Fluorophenyl)-5,6-methylenedioxy-3-methylsulfinyl-1-benzofuran, revealed insights into the molecular structure, including the orientation of substituent groups and their spatial arrangement, which is crucial for understanding the chemical and physical properties of such compounds (Choi, Seo, Son, & Lee, 2010).
Synthesis and Electrophysiological Studies :
- Research by Visentin et al. (1999) on analogues of this compound focused on synthesizing and studying their effects on L-type Ca2+ channels, demonstrating their potential in probing the structure and function of these channels (Visentin et al., 1999).
Quantitative Structure-Cytotoxicity Relationship :
- A study by Nagai et al. (2019) on 2-Arylazolylchromones and 2-Triazolylchromones, which share a structural relation with the compound , aimed to investigate their cytotoxicity against human oral squamous cell carcinoma cell lines, providing valuable insights for anticancer drug design (Nagai et al., 2019).
Identification in Research Chemicals :
- Stańczuk et al. (2013) identified positional isomers of a related compound, (2-Aminopropyl)benzofuran, in internet-purchased products. This highlights the importance of accurate identification and characterization of such compounds in research and regulatory contexts (Stańczuk, Morris, Gardner, & Kavanagh, 2013).
Pharmacokinetics, Pharmacodynamics, and Toxicology Studies :
- Nugteren-van Lonkhuyzen et al. (2015) reviewed the pharmacokinetics and pharmacodynamics of benzofurans, providing crucial information for understanding the metabolic pathways and potential health risks associated with these compounds (Nugteren-van Lonkhuyzen, Van Riel, Brunt, & Hondebrink, 2015).
Role in Modulating Feeding and Stress :
- Piccoli et al. (2012) explored the role of a benzofuran compound in modulating feeding and stress, providing insights into the neural mechanisms that may be shared by drug abuse and compulsive food seeking (Piccoli et al., 2012).
Fluorogenic and Fluorescent Labeling :
- Uchiyama et al. (2001) reviewed fluorogenic and fluorescent labeling reagents with a benzofurazan skeleton, highlighting their use in analytical and biochemical assays, which is relevant for compounds like 4-(5-Fluoro-3-methyl-1-benzofuran-2-yl)-6,8-dimethylchromen-2-one (Uchiyama et al., 2001).
Disposition and Metabolism Studies :
- Renzulli et al. (2011) conducted a study on the disposition and metabolism of SB-649868, a benzofuran compound, in humans, which is significant for understanding the pharmacokinetics of similar compounds (Renzulli et al., 2011).
Multi-Stimuli Response Applications :
- Lu and Xia (2016) explored the multi-stimuli response of novel compounds, including benzofurans, for potential applications in materials science, such as security inks (Lu & Xia, 2016).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(5-fluoro-3-methyl-1-benzofuran-2-yl)-6,8-dimethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FO3/c1-10-6-11(2)19-15(7-10)16(9-18(22)24-19)20-12(3)14-8-13(21)4-5-17(14)23-20/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFPDLBPTGOHOBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=O)O2)C3=C(C4=C(O3)C=CC(=C4)F)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Adamantyl-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2650703.png)

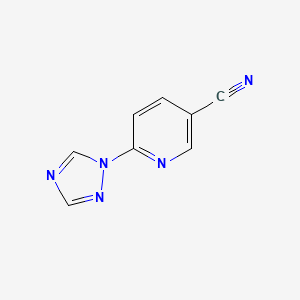
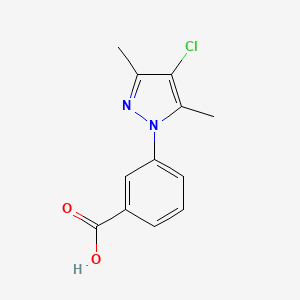


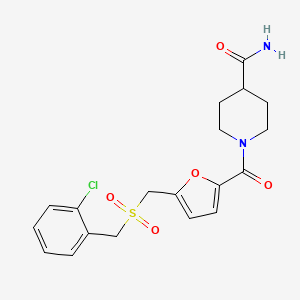
![4-[3-(3,4-Dimethylphenyl)sulfonyl-6-ethoxyquinolin-4-yl]morpholine](/img/structure/B2650715.png)
![2-[methyl(prop-2-yn-1-yl)amino]-N-(1-phenylethyl)acetamide](/img/structure/B2650717.png)
![4-[2-(1H-indol-3-yl)-2-oxoacetyl]piperazine-1-carbaldehyde](/img/structure/B2650718.png)
![[2-(Benzyloxy)-6-methylpyridin-3-yl]boronic acid](/img/structure/B2650720.png)
